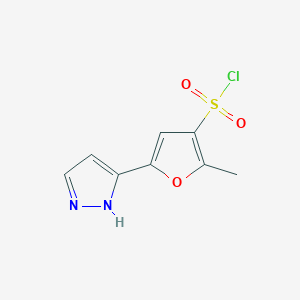

2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride

描述

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride (CAS 1350521-53-7) is a heterocyclic sulfonyl chloride derivative combining a furan ring substituted with a pyrazole moiety and a sulfonyl chloride functional group. The pyrazole ring contributes hydrogen-bonding capabilities and aromatic stabilization, while the sulfonyl chloride group enhances electrophilicity, making it versatile in nucleophilic substitution reactions .

属性

IUPAC Name |

2-methyl-5-(1H-pyrazol-5-yl)furan-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c1-5-8(15(9,12)13)4-7(14-5)6-2-3-10-11-6/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSPBBUGAGVSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=NN2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the furan ring and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

化学反应分析

Types of Reactions

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and specific catalysts. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide derivatives, while coupling reactions can produce more complex heterocyclic compounds.

科学研究应用

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The pyrazole and furan rings contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Structural and Functional Analogues

The compound is structurally analogous to 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride (CAS 924865-06-5), where the pyrazole ring is replaced by an isoxazole. Both compounds share the 2-methyl-3-furansulfonyl chloride backbone but differ in the heterocyclic substituent (pyrazole vs. isoxazole). Key differences include:

- Pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and coordination chemistry.

- Isoxazole : A five-membered ring with one oxygen and one nitrogen atom, offering distinct electronic and steric properties.

Physicochemical Properties

Estimated properties from computational models (EPA T.E.S.T. and EPI Suite) highlight critical differences:

Key Observations :

- Both compounds exhibit similar densities and melting points, suggesting comparable crystallinity.

- The pyrazole derivative shows higher predicted water solubility in the EPI Suite model, likely due to enhanced hydrogen-bonding capacity from the pyrazole NH group.

Comparison with Pyrazole-Based Sulfonamides

describes pyrazole derivatives such as Compound 3h (5-chloro-4-(1-(4-chlorophenyl)-4,5-dihydro-3-p-tolyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole), which shares the pyrazole core but lacks the sulfonyl chloride group. Key distinctions include:

- Functional Groups: The absence of sulfonyl chloride in Compound 3h limits its utility in nucleophilic substitutions but enhances stability for pharmaceutical applications (e.g., antimicrobial activity noted in pyrazole derivatives) .

- Synthetic Pathways : Compound 3h is synthesized via multi-step cyclization and halogenation, whereas sulfonyl chlorides like the target compound typically require chlorosulfonation of preformed heterocycles .

生物活性

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and relevant data.

Synthesis

The synthesis of 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride typically involves the reaction of 2-methyl-3-furansulfonyl chloride with 1H-pyrazole derivatives. The reaction conditions often include the use of solvents like dichloromethane or dioxane and may require catalysts such as calcium hydroxide to facilitate the process.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrazolones have been shown to possess antibacterial, antifungal, and antitubercular properties. In vitro studies have demonstrated that 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride exhibits potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For example, a series of 4-(indol-3-yl)-arylmethyl-1-phenyl-3-methyl-5-pyrazolone derivatives were evaluated for their effects on breast cancer cell lines (MCF-7). The results showed that these compounds significantly inhibited cell proliferation, suggesting that 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride may share similar anticancer properties .

Anti-inflammatory Effects

The anti-inflammatory effects of pyrazolone derivatives have also been documented. Compounds with similar structures have been found to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, indicating that 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride might be beneficial in treating inflammatory diseases .

Case Studies

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A pyrazole ring is introduced via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling to pre-functionalized furans. Sulfonation to install the sulfonyl chloride group is achieved using chlorosulfonic acid under controlled temperatures (0–5°C). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of sulfonating agents, and reaction time significantly impact yield. For example, prolonged exposure to chlorosulfonic acid may lead to over-sulfonation or decomposition .

Q. What analytical techniques are critical for confirming the sulfonyl chloride functionality in this compound?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies the S=O symmetric/asymmetric stretching vibrations (1350–1150 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) reveals deshielding effects on adjacent protons due to the electron-withdrawing sulfonyl group. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺ fragments). Elemental analysis validates the Cl content. Discrepancies in data are resolved by cross-referencing multiple techniques .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used. Challenges include:

- Disorder : Flexible pyrazole or furan rings may exhibit positional disorder, requiring split-atom models.

- Twinned crystals : Data from twinned domains are deconvoluted using SHELXD .

- Hydrogen bonding : Hydrogen atoms are located via difference maps, but weak H-bonds (e.g., C–H···O) require high-resolution data (<1.0 Å). Refinement parameters (e.g., ADPs) are adjusted to minimize R-factor discrepancies .

Q. How can graph set analysis elucidate hydrogen bonding patterns in the crystal lattice of this compound?

- Methodological Answer : Graph set analysis (GSA) categorizes H-bond motifs (e.g., chains, rings) using Etter’s rules. For example:

- Descriptors : D (donor), A (acceptor), S (self), C (chain).

- The sulfonyl oxygen acts as a dual acceptor (O=S=O), forming D₁¹(a) motifs with adjacent pyrazole N–H groups.

- Synthons like R₂²(8) (eight-membered rings) stabilize the lattice. GSA predicts packing efficiency and polymorphism risks .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Contradiction in NMR shifts : Dynamic effects (e.g., tautomerism in pyrazole) are resolved by variable-temperature NMR.

- MS fragmentation anomalies : High-resolution MS (HRMS) distinguishes isobaric ions.

- IR band overlap : Computational simulations (DFT) compare theoretical vs. experimental spectra to assign vibrations .

Q. What role do computational methods play in predicting the reactivity of the sulfonyl chloride group?

- Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices (e.g., Fukui f⁻ for nucleophilic attack at the S–Cl bond). Solvent effects (PCM models) predict hydrolysis rates in aqueous media. Transition-state modeling identifies regioselectivity in nucleophilic substitutions (e.g., with amines to form sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。